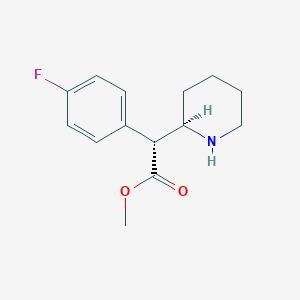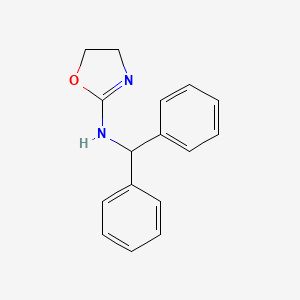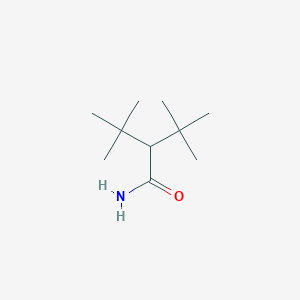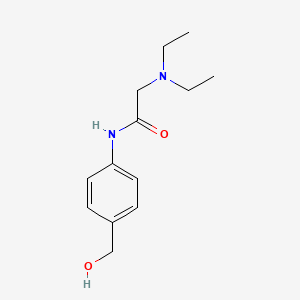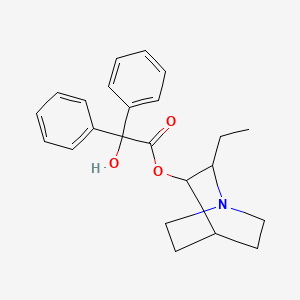
2-Ethyl-3-quinuclidyl benzilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3-quinuclidyl benzilate is a synthetic organic compound known for its potent anticholinergic properties. It is a derivative of quinuclidine and benzilic acid, and it has been studied for its effects on the central nervous system. This compound is of interest in both military and medical research due to its ability to act as an incapacitating agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-quinuclidyl benzilate typically involves the reaction of methyl benzilate with 3-quinuclidinol. This reaction is carried out in an inert anhydrous aliphatic hydrocarbon solvent, such as normal heptane, in the presence of metallic sodium. The reaction conditions require a 5-10% molar excess of 3-quinuclidinol and 7-15 molar percent of metallic sodium based on the methyl benzilate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-3-quinuclidyl benzilate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinuclidine ring.
Substitution: Substitution reactions can occur at the benzilate moiety, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of benzilate analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3-quinuclidyl benzilate has several scientific research applications:
Wirkmechanismus
2-Ethyl-3-quinuclidyl benzilate exerts its effects by acting as a competitive antagonist of muscarinic acetylcholine receptors. This action blocks the binding of acetylcholine, leading to a decrease in cholinergic neurotransmission. The compound primarily targets the M1 and M4 subtypes of muscarinic receptors, which are involved in cognitive and motor functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Quinuclidinyl benzilate: Another potent anticholinergic agent with similar properties and applications.
Scopolamine: Another anticholinergic compound used for its effects on the central nervous system.
Uniqueness
2-Ethyl-3-quinuclidyl benzilate is unique due to its specific chemical structure, which provides a distinct profile of receptor binding and pharmacological effects. Its ability to act as a potent incapacitating agent sets it apart from other anticholinergic compounds, making it valuable for both research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
102338-77-2 |
|---|---|
Molekularformel |
C23H27NO3 |
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
(2-ethyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C23H27NO3/c1-2-20-21(17-13-15-24(20)16-14-17)27-22(25)23(26,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17,20-21,26H,2,13-16H2,1H3 |
InChI-Schlüssel |
UWUJLHYQCAEYBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



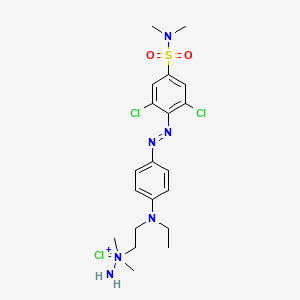
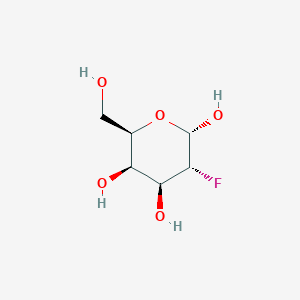

![2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichloro-4-sulfophenyl)azo]-4-hydroxy-](/img/structure/B12786443.png)

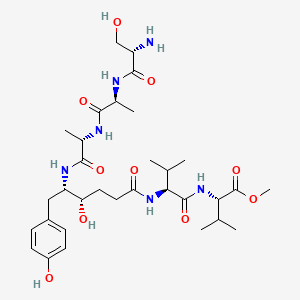
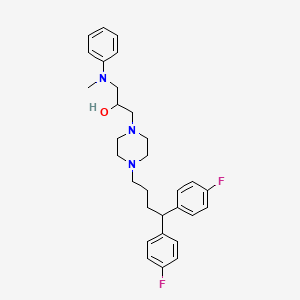
![N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide](/img/structure/B12786479.png)
